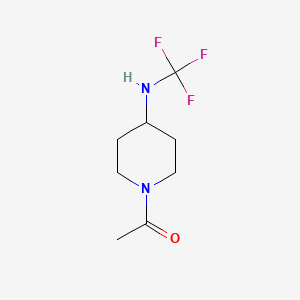
1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone typically involves the reaction of piperidine with trifluoromethylamine under specific conditions. One common method involves the use of trifluoromethylamine hydrochloride and piperidine in the presence of a base such as sodium hydroxide . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids .
Scientific Research Applications
1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(4-((Trifluoromethyl)amino)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: A piperidine derivative with antiviral and anticancer properties.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H13F3N2O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-[4-(trifluoromethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-7(3-5-13)12-8(9,10)11/h7,12H,2-5H2,1H3 |
InChI Key |
IIJHPXFUPXMESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















